REACTION_CXSMILES
|
C[C@H]1P(CCP2[C@H](C)CC[C@H]2C)[C@H](C)CC1.[CH3:17][O:18][C:19]1[CH:32]=[CH:31][C:22]2[C:23]([CH2:26][C:27]([O:29][CH3:30])=[O:28])=[CH:24][O:25][C:21]=2[CH:20]=1.[H][H]>CO>[CH3:17][O:18][C:19]1[CH:32]=[CH:31][C:22]2[CH:23]([CH2:26][C:27]([O:29][CH3:30])=[O:28])[CH2:24][O:25][C:21]=2[CH:20]=1
|
Name
|
(1,5-cyclooctadiene)rhodium trifluoromethanesulfonate
|
Quantity
|
12 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
6.5 mg
|
Type
|
reactant
|
Smiles
|
C[C@@H]1CC[C@H](P1CCP2[C@@H](CC[C@H]2C)C)C
|
Name
|
|
Quantity
|
55 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC2=C(C(=CO2)CC(=O)OC)C=C1
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC1=CC2=C(C(CO2)CC(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 24.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |